molecular formula C5H7F3O2 B12951703 (R)-4,4,4-trifluoro-3-methylbutanoic acid

(R)-4,4,4-trifluoro-3-methylbutanoic acid

Cat. No.: B12951703
M. Wt: 156.10 g/mol
InChI Key: FFZMMBKGTNDVRX-GSVOUGTGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

®-4,4,4-trifluoro-3-methylbutanoic acid is an organic compound characterized by the presence of a trifluoromethyl group and a carboxylic acid group. This compound is of interest due to its unique chemical properties, which make it useful in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-4,4,4-trifluoro-3-methylbutanoic acid typically involves the introduction of the trifluoromethyl group into a suitable precursor. One common method is the reaction of a methyl-substituted butanoic acid with a trifluoromethylating agent under controlled conditions. The reaction conditions often include the use of a strong base and a solvent such as dimethyl sulfoxide (DMSO) to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of ®-4,4,4-trifluoro-3-methylbutanoic acid may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

®-4,4,4-trifluoro-3-methylbutanoic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction typically produces alcohols.

Scientific Research Applications

®-4,4,4-trifluoro-3-methylbutanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: The compound is used in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism by which ®-4,4,4-trifluoro-3-methylbutanoic acid exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins and enzymes. This can lead to inhibition or modulation of enzyme activity, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    ®-Mandelic acid: Similar in structure but lacks the trifluoromethyl group.

    ®-2-hydroxy-2-phenylacetic acid: Another related compound with different functional groups.

Uniqueness

The presence of the trifluoromethyl group in ®-4,4,4-trifluoro-3-methylbutanoic acid makes it unique compared to other similar compounds. This group imparts distinct chemical properties, such as increased stability and lipophilicity, which can enhance the compound’s effectiveness in various applications.

Properties

Molecular Formula

C5H7F3O2

Molecular Weight

156.10 g/mol

IUPAC Name

(3R)-4,4,4-trifluoro-3-methylbutanoic acid

InChI

InChI=1S/C5H7F3O2/c1-3(2-4(9)10)5(6,7)8/h3H,2H2,1H3,(H,9,10)/t3-/m1/s1

InChI Key

FFZMMBKGTNDVRX-GSVOUGTGSA-N

Isomeric SMILES

C[C@H](CC(=O)O)C(F)(F)F

Canonical SMILES

CC(CC(=O)O)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.